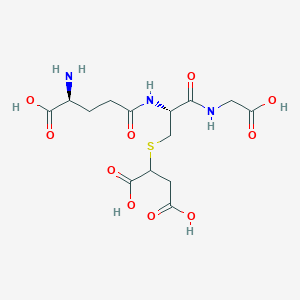

S-(1,2-Dicarboxyethyl)glutathione

Übersicht

Beschreibung

S-(1,2-Dicarboxyethyl)glutathione (DCE-GS; CAS 1115-52-2) is a tripeptide derivative of glutathione (GSH) characterized by a 1,2-dicarboxyethyl moiety attached to the cysteine residue of GSH. It is naturally present in rat liver, heart, and lens tissues, with concentrations ranging from 44.0 ± 13.5 nmol/g in the liver to 219.9 ± 29.1 nmol/g in the lens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: S-(1,2-Dicarboxyethyl)glutathione can be synthesized by reacting glutathione with fumaric acid or maleic acid . The reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes isolation and purification steps to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: S-(1,2-Dicarboxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while reduction can produce thiol-containing compounds .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

DCE-GS exhibits significant antioxidant properties. Research indicates that it can modulate superoxide generation in human neutrophils, enhancing or suppressing oxidative stress responses depending on the context . This dual role suggests that DCE-GS may be involved in regulating inflammatory responses.

Anti-inflammatory Effects

Studies have shown that DCE-GS can inhibit platelet aggregation and collagen-induced activation, indicating its potential as an anti-inflammatory agent . This property may be beneficial in conditions characterized by excessive inflammation, such as cardiovascular diseases.

Hepatoprotection

DCE-GS has been investigated for its protective effects against hepatotoxicity induced by substances like acetaminophen. It appears to mitigate liver damage by enhancing cellular resilience to oxidative stress . This makes DCE-GS a candidate for therapeutic strategies aimed at liver protection.

Cancer Research

The modulation of oxidative stress by DCE-GS may have implications in cancer research. By influencing superoxide levels and cellular signaling pathways, it could potentially affect tumor growth and metastasis. However, further studies are needed to elucidate these mechanisms fully.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of S-(1,2-Dicarboxyethyl)glutathione involves its interaction with various molecular targets and pathways:

Glutathione Synthesis: It elevates the activity of γ-glutamylcysteine synthetase, thereby enhancing glutathione synthesis.

Hepatoprotection: The compound prevents acetaminophen-induced hepatotoxicity by increasing glutathione levels in hepatocytes.

Platelet Aggregation Inhibition: It inhibits platelet aggregation by interfering with specific signaling pathways involved in blood coagulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Glutathione Conjugates

Structural and Functional Differences

Glutathione conjugates vary in biological activity based on their substituents. Below is a comparative analysis of DCE-GS with structurally related compounds:

Table 1: Comparative Properties of Glutathione Conjugates

Mechanistic Contrasts

DCE-GS vs. DCVG/DCVC

Metabolic Fate :

Mitochondrial Impact :

- Cellular Outcomes: DCE-GS enhances DNA synthesis in hepatocytes and protects against acetaminophen-induced liver damage . DCVC causes 34% GSH depletion and 48% glutamate loss in renal cells, leading to necrotic cell death .

DCE-GS vs. S-(Formylmethyl)glutathione

- Both compounds increase during oxidative stress (e.g., AFB1 exposure), but DCE-GS correlates with cytoprotection, while S-(formylmethyl)glutathione reflects lipid peroxidation .

Structural Determinants of Activity

- DCE-GS : The dicarboxyethyl group enhances water solubility and antioxidant capacity, preventing harmful rearrangements seen in halogenated analogs .

- DCVG/DCVC : Chlorine substituents enable covalent binding to cellular macromolecules, generating electrophilic intermediates that disrupt mitochondrial Ca²⁺ homeostasis .

Biologische Aktivität

S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) is a biologically active peptide that has garnered attention for its various physiological activities, particularly in the context of anti-inflammatory and protective effects against oxidative stress. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.

DCE-GS, with a CAS number of 1115-52-2, is synthesized in the body primarily from glutathione (GSH) and L-malate. The enzymatic synthesis occurs predominantly in the liver, where the peptide is found in significant concentrations (119 nmol/g in lens, 71.6 nmol/g in liver, and 27.4 nmol/g in heart) as determined by high-performance liquid chromatography (HPLC) . The enzyme responsible for its synthesis has a molecular mass of approximately 53 kDa and exhibits specific Km values for GSH and L-malate of 2.3 mM and 4.0 mM, respectively .

Biological Activities

1. Anti-inflammatory Effects

DCE-GS has demonstrated notable anti-inflammatory effects. In experimental models, it significantly inhibited conjunctival edema induced by carrageenan when administered intravenously at a dose of 3 mg/kg, reducing edema formation by up to 30% . Furthermore, it showed a remarkable capacity to inhibit histamine release from rat mast cells induced by compound 48/80, achieving up to 96% inhibition at a concentration of 1 mmol/L .

2. Antianaphylactic Properties

In studies involving anaphylaxis models using antibodies against chicken egg albumin, pretreatment with DCE-GS (30 mg/kg) resulted in a 43% reduction in color deposition associated with anaphylactic reactions . This suggests that DCE-GS may play a role in modulating allergic responses.

3. Hepatoprotection

DCE-GS has been shown to protect against acetaminophen-induced hepatotoxicity. Treatment with its triester form prevented liver damage by enhancing the cellular antioxidant defense mechanisms . This protective effect underscores its potential therapeutic applications in liver injury scenarios.

The biological activities of DCE-GS are attributed to its ability to modulate oxidative stress and inflammatory pathways. It acts as an antioxidant by scavenging reactive oxygen species (ROS), thus mitigating oxidative damage to cells. Additionally, its inhibition of histamine release indicates a direct effect on mast cell degranulation processes .

Case Studies and Research Findings

Several studies have explored the physiological roles and therapeutic potentials of DCE-GS:

Q & A

Basic Research Questions

Q. What are the established HPLC protocols for quantifying S-(1,2-Dicarboxyethyl)glutathione in biological tissues?

- Methodological Answer : The 1984 HPLC protocol involves derivatization with 2,4-dinitrofluorobenzene (DNFB), followed by DEAE-Sephadex A-25 column chromatography to isolate the compound. After hydrolysis in 5.7 M HCl at 105°C for 9 hours, the sample is re-derivatized with DNFB and analyzed using a Zorbax ODS column with acetate buffer/acetonitrile gradients (pH 3.65) at 44°C. Detection is performed at 375 nm, with a linear range up to 815 µg/mL and a recovery rate of 90.0 ± 3.2% for bovine lens homogenates .

Q. What is the biological significance of This compound in ocular tissues?

- Key Findings : The compound is enriched in vertebrate lenses (e.g., rabbit lenses show exceptionally high concentrations) and correlates with redox homeostasis. Depletion occurs during galactose-induced cataract formation in rats, mirroring glutathione degradation kinetics. This suggests a role in mitigating oxidative stress, though its exact mechanism remains unclear .

Q. How does the concentration of This compound correlate with pathological conditions like cataracts?

- Experimental Evidence : In rat models, cataract progression reduces lens concentrations by 50% within 2 days and 75% by day 10. This parallels glutathione depletion, indicating shared metabolic pathways. Recovery tests (90–95% accuracy) validate measurement reliability during disease modeling .

Advanced Research Questions

Q. How can researchers address challenges in distinguishing diastereoisomers of This compound during HPLC analysis?

- Analytical Considerations : Diastereoisomers arise from non-enzymatic reactions with fumarate/malate, producing two adjacent HPLC peaks. To resolve this, use chiral columns or optically pure standards synthesized from L-bromosuccinic acid. Racemization at the dicarboxyethyl group complicates separation, necessitating kinetic studies to track isomer stability .

Q. What methodological considerations are critical when interpreting conflicting reports on tissue concentrations of This compound?

- Data Contradictions : Discrepancies (e.g., 3x higher concentrations in calf lenses reported by Calam & Waley vs. later studies) may stem from hydrolysis artifacts or incomplete derivatization. Ensure samples are treated with N-ethylmaleimide to block endogenous glutathione interference. Validate protocols with spike-and-recovery tests (e.g., 90–95% recovery rates) to confirm accuracy .

Q. What strategies exist to validate the endogenous origin of This compound against potential synthesis artifacts?

- Experimental Controls : To confirm it is not an artifact:

- Pre-tissue homogenization with N-ethylmaleimide to alkylate free thiols.

- Compare synthetic vs. endogenous compound retention times and isomer profiles.

- Use isotopically labeled precursors (e.g., ¹³C-fumarate) to trace in vivo synthesis .

Q. How can researchers expand studies of This compound beyond ocular tissues?

- Emerging Roles : Recent studies (2024) identify its presence in rat liver and heart, with anti-inflammatory effects (e.g., histamine release inhibition in mast cells). Adapt HPLC protocols for these tissues by optimizing extraction solvents (e.g., methanol/water ratios) and validating with tissue-specific recovery tests .

Eigenschaften

IUPAC Name |

2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCIUOASSAHGHI-WPZUCAASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-52-2 | |

| Record name | S-(1,2-Dicarboxyethyl)glutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(1,2-DICARBOXYETHYL)GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348Q89NAQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.